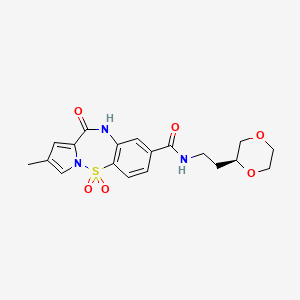
Neracorvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neracorvir is a potent antiviral agent primarily used for its activity against the Hepatitis B virus (HBV). It is known for its ability to inhibit the HBV core protein, which is crucial for the virus’s replication and assembly . This compound has shown significant promise in clinical trials, particularly in reducing HBV DNA levels in patients with chronic Hepatitis B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neracorvir involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of specialized equipment and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Neracorvir undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Neracorvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antiviral agents and their mechanisms of action.
Biology: Investigated for its effects on viral replication and assembly, particularly in HBV.
Medicine: Explored as a potential treatment for chronic Hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and related pharmaceutical products .
Wirkmechanismus
Neracorvir exerts its antiviral effects by inhibiting the HBV core protein, which is essential for the virus’s replication and assembly. This inhibition prevents the formation of new viral particles, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved in this process include the HBV core protein and related viral components .
Vergleich Mit ähnlichen Verbindungen
Neracorvir is unique in its specific inhibition of the HBV core protein, which distinguishes it from other antiviral agents. Similar compounds include:
Vebicorvir: Another HBV inhibitor with a different mechanism of action.
Nelfinavir: A protease inhibitor used in the treatment of HIV, which also exhibits some activity against HBV .
This compound’s specificity for the HBV core protein and its potent antiviral activity make it a promising candidate for the treatment of chronic Hepatitis B .
Eigenschaften
CAS-Nummer |
2243162-66-3 |
|---|---|
Molekularformel |
C19H21N3O6S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[2-[(2S)-1,4-dioxan-2-yl]ethyl]-2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O6S/c1-12-8-16-19(24)21-15-9-13(2-3-17(15)29(25,26)22(16)10-12)18(23)20-5-4-14-11-27-6-7-28-14/h2-3,8-10,14H,4-7,11H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1 |
InChI-Schlüssel |
OXJNOWPZKFUKNS-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC[C@H]4COCCO4 |
Kanonische SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCCC4COCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


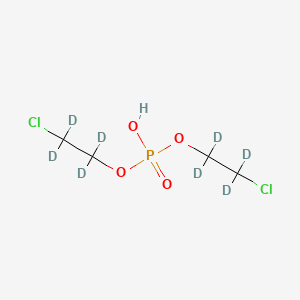
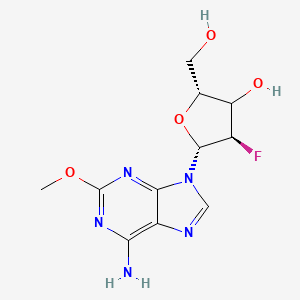
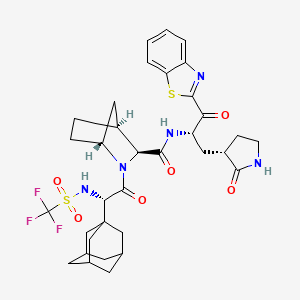
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
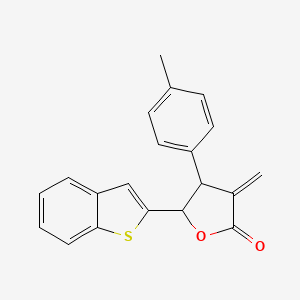
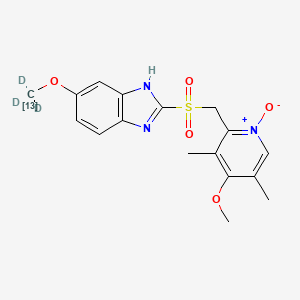
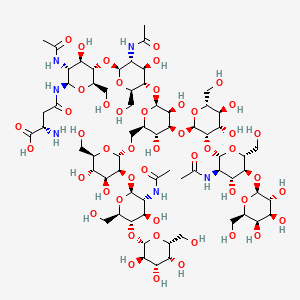
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
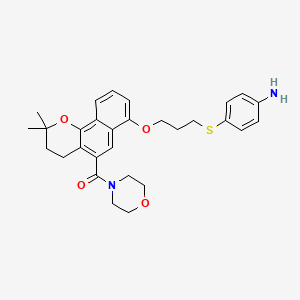
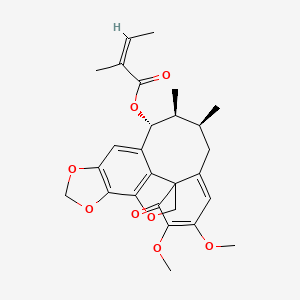
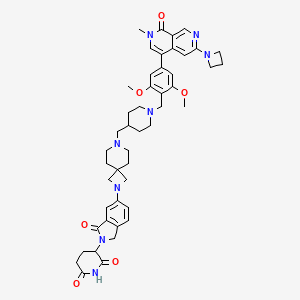
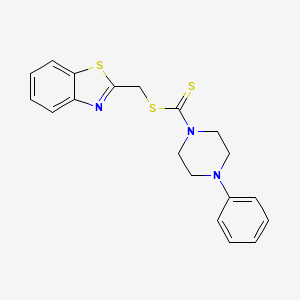
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
